molecular formula C28H26N2O4 B12145554 Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate

Cat. No.: B12145554
M. Wt: 454.5 g/mol
InChI Key: OZWWFWDWGCNIGZ-UHFFFAOYSA-N
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Description

Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is a complex organic compound with a molecular formula of C28H26N2O4. It is known for its unique structure, which includes two benzyl groups and a bipyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate typically involves the reaction of 2,6-dimethylpyridine with benzyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 2’,6’-dimethyl-1’,4’-dihydro-3,4’-bipyridine-3’,5’-dicarboxylate is unique due to its bipyridine core and the presence of two benzyl groups. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

Dibenzyl 2',6'-dimethyl-1',4'-dihydro-3,4'-bipyridine-3',5'-dicarboxylate is a compound of increasing interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a bipyridine core with two benzyl groups and two carboxylate moieties. Its molecular formula is C24H28N2O4C_{24}H_{28}N_2O_4, and it exhibits significant solubility in organic solvents. The structural configuration allows for various interactions with biological targets, contributing to its pharmacological potential.

Antibacterial Activity

Recent studies have demonstrated the antibacterial efficacy of this compound against several pathogenic bacteria.

Table 1: Antibacterial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40 µg/mL29
Pseudomonas aeruginosa50 µg/mL24
Salmonella typhi45 µg/mL30
Klebsiella pneumoniae50 µg/mL19

The compound exhibited comparable activity to ceftriaxone, a standard antibiotic, indicating its potential as an alternative therapeutic agent in treating bacterial infections .

Anticancer Activity

This compound has shown promising results in various cancer cell lines. Studies indicate its ability to inhibit cell proliferation and induce apoptosis.

Table 2: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µg/mL)Mechanism of Action
HepG2 (liver cancer)8.5Induction of apoptosis
Caco-2 (colon cancer)11.0Cell cycle arrest
MDA-MB 231 (breast cancer)18.7Inhibition of angiogenesis

These findings highlight the compound's potential as a chemotherapeutic agent, particularly in liver and breast cancers .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties. It has been shown to significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α.

Table 3: Anti-inflammatory Effects

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
Dibenzyl Compound8978
Dexamethasone (Control)7072

This suggests that this compound could be beneficial in managing inflammatory diseases .

Case Studies and Research Findings

  • Antibacterial Efficacy : A study conducted by Roxana et al. demonstrated that the compound effectively inhibited growth in multiple bacterial strains, suggesting a broad-spectrum antibacterial potential.
  • Cancer Cell Studies : Research published in the Journal of Medicinal Chemistry detailed the mechanism by which dibenzyl compound induces apoptosis in HepG2 cells through mitochondrial pathways, emphasizing its role as an anticancer agent.
  • Inflammation Models : In vivo studies indicated that treatment with dibenzyl significantly reduced inflammation markers in animal models of arthritis, supporting its therapeutic applications in inflammatory conditions.

Properties

Molecular Formula

C28H26N2O4

Molecular Weight

454.5 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C28H26N2O4/c1-19-24(27(31)33-17-21-10-5-3-6-11-21)26(23-14-9-15-29-16-23)25(20(2)30-19)28(32)34-18-22-12-7-4-8-13-22/h3-16,26,30H,17-18H2,1-2H3

InChI Key

OZWWFWDWGCNIGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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